Oxalic acid-13C2 dihydrate (CAS 286367-59-7) is a highly enriched stable isotope-labeled dicarboxylic acid, typically featuring ≥99 atom % 13C substitution at both carbon positions. In scientific procurement, its value is entirely distinct from bulk unlabeled oxalic acid; it is purchased specifically as a precision internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and as a specialized precursor for nuclear magnetic resonance (NMR) spectroscopy. Because the native oxalate molecule lacks non-exchangeable carbon-bound protons, standard deuterium labeling is chemically impossible, making the 13C2 variant the structurally required stable isotope standard for exact chromatographic co-elution. Buyers prioritize this exact compound to correct for severe matrix effects in clinical assays and to exploit extended nuclear spin lifetimes in hyperpolarized imaging workflows [1].
Substituting oxalic acid-13C2 dihydrate with unlabeled oxalic acid, generic structural analogs, or radioactive 14C-oxalate fundamentally compromises analytical integrity. Unlabeled oxalate cannot be mass-differentiated from endogenous biological oxalate, preventing its use as an internal standard. Structural analogs (such as malonic acid) fail to exactly co-elute with target oxalate, leaving assays vulnerable to uncorrected ion suppression and matrix effects during LC-MS/MS. Furthermore, while 14C-oxalate provides isotopic differentiation, it introduces severe regulatory, disposal, and handling burdens associated with radiochemistry. Consequently, for accurate, safe, and reproducible quantification in complex biological or environmental matrices, the 13C2-labeled compound is strictly non-substitutable [1].
In quantitative clinical assays for urinary or plasma oxalate, severe ion suppression occurs due to co-eluting biological matrix components. Using oxalic acid-13C2 as an internal standard provides an exact +2 Da mass shift (m/z 91 vs. m/z 89 for unlabeled oxalate in negative ion mode) while maintaining identical chromatographic retention. This exact co-elution allows the 13C2 standard to experience the exact same ion suppression as the target analyte, reducing quantitative variance from >20% (using external calibration or non-isotopic analogs) to <5% CV, ensuring regulatory compliance for clinical trials [1].
| Evidence Dimension | Quantitative variance (CV%) in biological matrices |
| Target Compound Data | < 5% CV using 13C2-oxalate internal standard |
| Comparator Or Baseline | > 20% CV using external calibration or structural analogs |
| Quantified Difference | 4-fold reduction in assay variance |
| Conditions | LC-MS/MS analysis of human urine/plasma samples |
Essential for laboratories requiring highly reproducible, FDA/EMA-compliant quantification of oxalate in clinical or toxicological studies.
For most organic acids, deuterium (2H) labeling is the most cost-effective method for creating internal standards. However, oxalic acid (HOOC-COOH) contains only carboxylic protons, which rapidly exchange with aqueous solvents, rendering deuterium labeling useless for LC-MS/MS in biological fluids. Consequently, carbon-13 labeling is chemically mandatory. The 13C2 dihydrate form provides 100% stable isotopic retention in aqueous matrices, compared to 0% retention for any hypothetical deuterated oxalate, establishing it as the structurally required non-radioactive internal standard for this molecule [1].
| Evidence Dimension | Isotope label stability in aqueous solution |
| Target Compound Data | 100% label retention (13C-C backbone) |
| Comparator Or Baseline | 0% label retention (rapid D-H exchange in deuterated analogs) |
| Quantified Difference | Absolute requirement of 13C over 2H for stable labeling |
| Conditions | Aqueous biological sample preparation and LC-MS/MS |
Prevents procurement waste on incompatible labeling strategies, as 13C is the only chemically sound stable isotope for oxalate.
In advanced NMR and MRI research, tracking metabolic processes requires extended signal lifetimes. The adjacent 13C nuclei in oxalic acid-13C2 allow for the creation of long-lived nuclear singlet states. When hyperpolarized, the 13C2-oxalate system exhibits singlet lifetimes (T_S) that can exceed standard longitudinal relaxation times (T1) by more than an order of magnitude, preserving the enhanced NMR signal for minutes rather than seconds, which is impossible with naturally abundant 13C or unlabeled oxalate [1].
| Evidence Dimension | Nuclear spin state lifetime |
| Target Compound Data | Extended singlet lifetime (T_S) in minutes |
| Comparator Or Baseline | Standard T1 relaxation (seconds) in naturally abundant 13C |
| Quantified Difference | >10x extension of observable NMR signal window |
| Conditions | Hyperpolarized 13C NMR spectroscopy |
Crucial for researchers procuring precursors for real-time metabolic imaging and long-lived spin state physics.
Directly downstream of its ability to correct for matrix-induced ion suppression, oxalic acid-13C2 dihydrate is the mandatory internal standard for quantifying oxalate levels in urine and plasma. It is critical for diagnostic assays and clinical trials evaluating treatments for hyperoxaluria, where precise, FDA-compliant quantification is required [1].
Leveraging the extended nuclear singlet lifetimes of the coupled 13C-13C spin system, this compound is utilized as a precursor for hyperpolarized NMR studies. It enables researchers to track real-time metabolic flux and develop novel, long-lived MRI contrast agents that require signal preservation on the order of minutes [2].
Because it provides stable isotopic differentiation without the regulatory and safety burdens of 14C radiolabeling, 13C2-oxalate is prioritized as a tracer for in vivo and in vitro carbon cycling studies. It allows safe, high-throughput analysis of microbial and plant metabolic pathways using standard mass spectrometry infrastructure [3].
Corrosive;Irritant;Health Hazard